Mibolerone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Sex inversion in Groupers: Research studies have explored the use of mibolerone to manipulate the sex of groupers, a commercially valuable fish. One study investigated the effects of orally administered mibolerone on juvenile grouper (Epinephelus coioides). The findings suggest that incorporating mibolerone into the fish's diet can trigger a switch from female to male sex development. The study observed progressive stages of spermatogenesis, sperm cell production, in fish fed with mibolerone compared to the control group []. This research indicates the potential for using mibolerone to produce male grouper in aquaculture, which can be beneficial as some grouper species have a natural skew towards females.

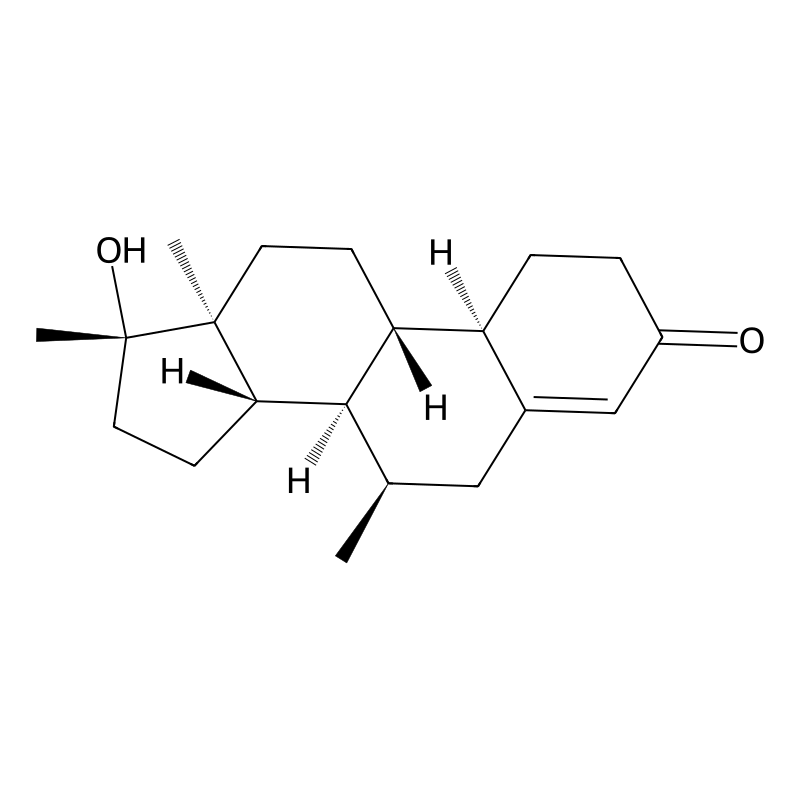

Mibolerone, chemically known as 7α,17α-dimethyl-19-nortestosterone, is a synthetic anabolic steroid that exhibits significant androgenic activity. It is an orally active compound primarily used in veterinary medicine, particularly in the management of estrus in dogs. Mibolerone is recognized for its potent anabolic properties and is often compared to other anabolic steroids like nandrolone and testosterone. The compound has a molecular formula of C20H30O2 and is characterized by its unique structural features, including two methyl groups at the 7α and 17α positions, which enhance its anabolic effects while reducing androgenic side effects compared to testosterone .

- Hydroxylation: Mibolerone can be hydroxylated at various positions, leading to the formation of metabolites with altered biological activity. For instance, microbial transformation can yield several hydroxylated derivatives .

- Oxidation: The alcohol group at the 17 position can be oxidized to form a ketone, further modifying its activity and stability .

- Dehydrogenation: This reaction can occur under specific conditions, leading to the formation of more reactive intermediates that may have different biological properties .

Mibolerone exhibits a range of biological activities:

- Anabolic Effects: It promotes muscle growth and increases protein synthesis, making it popular among bodybuilders and athletes despite its veterinary application .

- Androgen Receptor Affinity: Mibolerone has a high affinity for androgen receptors, which contributes to its potent anabolic effects. It is noted for being more selective than other steroids like metribolone .

- Toxicity and Side Effects: While effective, mibolerone can cause side effects such as liver toxicity and hormonal imbalances if misused. Its metabolites have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications as well as risks .

The synthesis of mibolerone involves several key steps:

- Starting Material: The synthesis typically begins with estr-5(10)-en-3,17-dione.

- Formation of Intermediates: Two methods are employed to create the methylnorandrost intermediate:

- Dehydrogenation: Different methods are explored for dehydrogenating the methylnorandrost to yield mibolerone, with varying yields depending on the conditions used (e.g., using chloranil) .

Mibolerone's primary applications include:

- Veterinary Medicine: Used to manage estrus in female dogs, ensuring controlled breeding cycles.

- Research: Investigated for its anabolic properties in studies related to muscle wasting and other conditions requiring anabolic intervention.

- Potential Anti-Cancer Activity: Some studies suggest that mibolerone and its metabolites may have cytotoxic effects against certain cancer cell lines, indicating potential therapeutic uses beyond veterinary applications .

Mibolerone has been studied for its interactions with various biological systems:

- Enzyme Inhibition: It has been identified as a moderate inhibitor of the β-glucuronidase enzyme, which may have implications for drug metabolism and detoxification processes in the body .

- Metabolic Transformations: Microbial transformations have revealed several metabolites that exhibit differing biological activities compared to the parent compound, highlighting the importance of studying its metabolic pathways for understanding its full pharmacological profile .

Mibolerone shares structural and functional similarities with several other anabolic steroids. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Name | Anabolic Activity | Androgenic Activity |

|---|---|---|---|

| Testosterone | 17β-hydroxyandrost-4-en-3-one | Moderate | High |

| Nandrolone | 19-nortestosterone | High | Moderate |

| Trenbolone | δ9,11-nortestosterone | Very High | Moderate |

| Trestolone | 7α-methyl-19-nortestosterone | High | Low |

| Metribolone | 17α-methyl-δ9,11-nortestosterone | Very High | Low |

| Dimethyltrienolone | 7α,17α-dimethyl-δ9,11-nortestosterone | Very High | Moderate |

Mibolerone stands out due to its exceptionally high selectivity for androgen receptors compared to these compounds, making it a potent choice for specific applications while minimizing unwanted androgenic effects .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of mibolerone follows International Union of Pure and Applied Chemistry conventions, establishing its precise chemical identity through standardized naming protocols. The primary International Union of Pure and Applied Chemistry designation for mibolerone is (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. This comprehensive systematic name reflects the complete stereochemical configuration and functional group positioning within the steroid backbone structure.

Alternative systematic nomenclatures include (7α,17β)-17-hydroxy-7,17-dimethylestr-4-en-3-one, which represents a more condensed naming convention commonly employed in steroid chemistry literature. The Chemical Abstracts Service registry has assigned the systematic name estr-4-en-3-one, 17-hydroxy-7,17-dimethyl-, (7α,17β)- to this compound. Additional recognized systematic names encompass 17β-hydroxy-7α,17-dimethylestr-4-en-3-one and 7α,17α-dimethyl-19-nortestosterone, highlighting its structural relationship to testosterone derivatives.

The compound maintains several established synonyms that reflect its chemical structure and biological activity. These include dimethylnortestosterone, representing its derivation from nortestosterone with two methyl substitutions. Commercial and research designations include the manufacturer code U-10997, originally assigned by Upjohn during its development. Trade names such as Cheque Drops and Matenon have been employed for veterinary formulations.

Molecular Formula and Structural Isomerism

The molecular formula of mibolerone is definitively established as C20H30O2, indicating a composition of twenty carbon atoms, thirty hydrogen atoms, and two oxygen atoms. This molecular composition yields a molecular weight of 302.45 grams per mole, with precise mass spectrometric analysis revealing a monoisotopic mass of 302.22458 atomic mass units. The elemental composition breakdown demonstrates 79.42% carbon, 10.00% hydrogen, and 10.58% oxygen by mass.

Table 1: Molecular Identifiers and Physical Properties of Mibolerone

The structural configuration of mibolerone incorporates seven defined stereocenters, creating a complex three-dimensional molecular architecture. The compound exhibits specific stereochemical arrangements at positions 7, 8, 9, 10, 13, 14, and 17 of the steroid backbone. The 7α and 17α methyl substitutions represent key structural modifications that distinguish mibolerone from its parent testosterone derivatives. These methyl groups at positions 7-alpha and 17-alpha contribute significantly to the compound's biological activity and receptor binding characteristics.

The steroid backbone follows the estrane skeletal framework, specifically the estr-4-en-3-one core structure with hydroxyl substitution at the 17-beta position. This structural arrangement places mibolerone within the 19-nortestosterone family, characterized by the absence of the 19-methyl group typically present in testosterone. The double bond between carbons 4 and 5, combined with the ketone functionality at position 3, establishes the fundamental reactivity pattern for this steroid class.

Stereoisomerism considerations reveal that mibolerone exists as a single, well-defined stereoisomer with established absolute configuration. The compound does not exhibit geometric isomerism due to the rigid steroid ring system, though its seven chiral centers theoretically permit multiple stereochemical arrangements. However, the specific synthetic pathway and stereochemical control during synthesis yield predominantly the biologically active (7α,17β) configuration.

Pharmacological Classification as a Synthetic Anabolic-Androgenic Steroid

Mibolerone is definitively classified as a synthetic anabolic-androgenic steroid, representing a potent derivative within this pharmacological category. The compound functions as both an anabolic agent and an androgen, exhibiting dual mechanisms of action characteristic of this steroid class. Research demonstrates that mibolerone possesses significantly enhanced potency compared to natural testosterone, with studies indicating approximately five times greater anabolic potency and 2.5 times greater androgenic potency when administered orally.

The classification of mibolerone as a 19-nortestosterone derivative places it within a specific subclass of anabolic-androgenic steroids. This structural relationship to nandrolone (19-nortestosterone) with additional 7α and 17α methyl substitutions creates a unique pharmacological profile. The compound maintains classification as a 17α-alkylated steroid due to its 17α-methyl substitution, which contributes to its oral bioavailability and metabolic stability.

Table 2: Receptor Binding Affinities of Mibolerone Compared to Reference Steroids

| Compound | Progesterone Receptor | Androgen Receptor | Estrogen Receptor | Glucocorticoid Receptor | Mineralocorticoid Receptor |

|---|---|---|---|---|---|

| Testosterone | 1.0% | 100% | <0.1% | 0.17% | 0.9% |

| Nandrolone | 20% | 154% | <0.1% | 0.5% | 1.6% |

| Mibolerone | 214% | 108% | <0.1% | 1.4% | 2.1% |

Values represent binding affinities as percentages relative to reference ligands for each receptor type

Comparative pharmacological analysis reveals that mibolerone demonstrates exceptional selectivity and affinity for steroid hormone receptors. The compound exhibits higher affinity and greater selectivity for the androgen receptor compared to metribolone, another potent synthetic anabolic-androgenic steroid. However, significant progestogenic activity remains present, with mibolerone showing 214% binding affinity for the progesterone receptor relative to progesterone itself.

The synthetic nature of mibolerone distinguishes it from naturally occurring androgens, with its development representing deliberate molecular modifications designed to enhance specific biological activities. The compound was originally synthesized by Upjohn and received regulatory approval for veterinary applications, specifically for estrus suppression in female dogs. This veterinary classification reflects both its potent hormonal effects and its specialized therapeutic applications within controlled medical contexts.

Regulatory classification places mibolerone under controlled substance regulations in multiple jurisdictions. In the United States, it is classified as a Schedule III controlled substance under the Anabolic Steroid Control Act, reflecting its potential for abuse and its classification as an anabolic steroid. This regulatory status acknowledges both its legitimate veterinary uses and the need for controlled distribution to prevent misuse in human applications.

Mibolerone, systematically named (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one, exhibits a complex three-dimensional molecular architecture characterized by its steroid nucleus. The compound possesses the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.45 daltons [1] [2].

Single-crystal X-ray diffraction analysis reveals that mibolerone crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [3]. The unit cell parameters are defined as a = 8.2316(5) Å, b = 9.8785(6) Å, c = 20.6304(12) Å, with α = β = γ = 90°, yielding a unit cell volume of 1677.58(17) Ų [3]. The calculated density is 1.197 mg/m³ with Z = 4 molecules per unit cell [3].

The crystallographic structure demonstrates that mibolerone comprises four fused rings: rings A (C1-C5/C10), B (C5-C10), C (C8-C9/C11-C14), and D (C13-C17) [3]. Ring A exists in a half-chair conformation and contains an α,β-unsaturated carbonyl moiety at C3 [3]. The trans-fused rings B and C adopt chair conformations, while the five-membered ring D assumes an envelope conformation [3]. The β-oriented hydroxyl group at C-17 adopts a pseudo-equatorial orientation [3].

The stereochemical configuration of mibolerone is characterized by the presence of seven defined stereocenters [4]. The key stereochemical features include two methyl substituents at positions 7α and 17α, which distinguish it from its parent compound nandrolone [5]. These structural modifications significantly influence the compound's biological activity and receptor binding characteristics.

Thermodynamic Stability and Solubility Profiles

The thermal properties of mibolerone demonstrate its relative stability under standard conditions. The compound exhibits a melting point range of 168-171°C [6] [7], indicating reasonable thermal stability typical of steroid compounds. The boiling point is estimated at 383.47°C under standard atmospheric pressure [6] [7].

Density measurements reveal that mibolerone has a calculated density of 1.0434 g/cm³ [6] [7] [8], consistent with typical organic steroid compounds. The refractive index is estimated at 1.4980 [6] [8], providing insight into the compound's optical properties.

Solubility characteristics demonstrate that mibolerone exhibits limited solubility in polar solvents. The compound shows slight solubility in chloroform and methanol [9] [6], with very slight solubility in the latter. In dimethyl sulfoxide (DMSO), mibolerone dissolves at a concentration of 5 mg/mL when warmed [9]. The compound is practically insoluble in water [10], as expected for lipophilic steroid molecules.

The partition coefficient (log P) between n-octanol and water is reported as 3.19 [10], indicating significant lipophilicity. This value reflects the compound's tendency to partition into lipid environments, which is characteristic of steroid hormones and influences their biological distribution and membrane permeability.

Chemical stability assessments indicate that mibolerone is stable under normal storage conditions [10]. The compound should be stored at controlled temperatures between 2-8°C to maintain stability [9]. The pKa value is predicted to be 15.13±0.60 [6] [7], suggesting that the compound remains predominantly in its neutral form under physiological pH conditions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

Comprehensive ¹H-NMR and ¹³C-NMR spectroscopic data provide detailed structural information for mibolerone. The ¹H-NMR spectrum (400 MHz, CD₃OD) reveals characteristic chemical shifts that confirm the steroid framework [3].

The ¹³C-NMR spectrum (125 MHz, CD₃OD) displays key carbon signals that define the molecular structure [3]. The carbonyl carbon C-3 appears at δ 202.5 ppm, characteristic of α,β-unsaturated ketones [3]. The olefinic carbons C-4 and C-5 resonate at δ 126.6 and 169.4 ppm, respectively, confirming the presence of the 4-ene system [3]. The quaternary carbon C-17 bearing the hydroxyl group appears at δ 82.1 ppm [3].

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |

|---|---|---|

| C-3 | 202.5 | - |

| C-4 | 126.6 | 5.79 (s) |

| C-5 | 169.4 | - |

| C-17 | 82.1 | - |

| C-18 | 14.5 | 0.92 (s) |

| C-19 | 13.1 | 0.79 (d, J = 7.2 Hz) |

| C-20 | 26.1 | 1.29 (s) |

Infrared Spectroscopy

Infrared spectroscopic analysis provides crucial information about functional groups present in mibolerone. The compound exhibits characteristic absorption bands that confirm its structural features [3].

The hydroxyl group at C-17 produces a broad absorption band at 3360 cm⁻¹ [3]. This frequency is typical for secondary alcohols in steroid systems and indicates the presence of intermolecular hydrogen bonding. The α,β-unsaturated carbonyl group at C-3 displays a strong absorption at 1654 cm⁻¹ [3], which is characteristic of conjugated ketones and confirms the presence of the 4-ene-3-one system.

Additional characteristic bands include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, typical of saturated hydrocarbon systems [11]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature for the compound, useful for identification purposes.

Mass Spectrometry

Mass spectrometric analysis of mibolerone reveals characteristic fragmentation patterns that aid in structural confirmation. Electron ionization mass spectrometry (EI-MS) shows the molecular ion peak [M]⁺ at m/z 302.2, corresponding to the molecular weight of the compound [3].

The fragmentation pattern exhibits several characteristic peaks that reflect the steroid backbone and substituent groups. Base peaks and significant fragment ions provide insight into the compound's stability and preferred fragmentation pathways under ionization conditions [3].

High-resolution electron ionization mass spectrometry (HREI-MS) confirms the molecular formula with high accuracy, providing exact mass measurements that support the proposed structure. The isotope pattern analysis further validates the molecular composition and the presence of specific elemental constituents.

Industrial Synthesis Routes for 7α,17α-Dimethyl-19-Nortestosterone

The industrial synthesis of mibolerone involves several distinct chemical pathways that have been optimized for large-scale production. The most commonly employed approach utilizes traditional steroid synthesis methodologies starting from readily available steroid precursors such as 19-nortestosterone or its derivatives [1].

The conventional chemical synthesis pathway begins with the reduction of aromatic rings to corresponding dihydrobenzenes under controlled conditions using the Birch reduction method [2]. This approach involves treatment of estradiol monomethyl ether with lithium metal in liquid ammonia in the presence of alcohol as a proton source, leading to 1,4-dimetalation of the aromatic ring positions. The resulting intermediate undergoes hydrolysis under acidic conditions to yield the desired nortestosterone framework, which is subsequently modified to introduce the characteristic 7α and 17α-methyl groups [2].

Industrial production typically employs a multi-step synthetic route that achieves yields ranging from 68% to 93% under optimized conditions [1]. The process involves careful control of reaction parameters including temperature, pressure, and pH to maximize product formation while minimizing unwanted side reactions. Current industrial methodologies utilize advanced fermentation engineering techniques combined with optimized chemical transformations to address the three major challenges of substrate conversion, product selectivity, and process economics [3].

Modern industrial synthesis has incorporated elements of green chemistry principles, including the use of environmentally friendly solvents and catalysts. For example, the development of one-pot biocatalysis modules combining cytochrome P450 monooxygenase systems with traditional chemical transformations has demonstrated significant improvements in both yield and environmental sustainability [1]. These chemo-enzymatic approaches have achieved gram-scale synthesis of steroid intermediates with yields exceeding 93% while reducing the overall environmental impact [1].

Microbial Biotransformation and Hydroxylation Patterns

Microbial biotransformation represents a highly selective and environmentally sustainable approach for the production and modification of mibolerone. This methodology exploits the inherent cytochrome P450 enzyme systems present in various microorganisms to catalyze regio- and stereoselective hydroxylation reactions at specific positions of the steroid nucleus [4] [5].

Cunninghamella blakesleeana and Cunninghamella echinulata demonstrate remarkable capability for hydroxylation at allylic positions of the mibolerone structure. When mibolerone is incubated with these fungi, the primary metabolites obtained include 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one (yield: 4%) and 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one (yield: 2%) [4]. The hydroxylation pattern indicates that these organisms preferentially target the C-6β and C-10β positions, which are characterized as allylic sites adjacent to the Δ4 double bond [4].

The biotransformation process with Cunninghamella blakesleeana produces metabolite 2 (10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one) with a yield of 40 mg (4%) from 600 mg of substrate. This metabolite exhibits distinct spectroscopic properties including melting point of 200-201°C, UV λmax at 235 nm, and characteristic IR absorptions at 3360 cm⁻¹ (O-H) and 1654 cm⁻¹ (α,β-unsaturated ketone) [4]. The structural confirmation was achieved through single-crystal X-ray diffraction analysis, revealing the β-orientation of the hydroxyl group at C-10 [4].

Macrophomina phaseolina demonstrates a different hydroxylation pattern, specifically targeting CH₂ and CH₃ groups rather than allylic positions. This organism produces metabolites hydroxylated at C-1α, C-11β, and C-20 positions, with yields ranging from 0.24% to 3% [4]. The most significant product from this biotransformation is 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one (metabolite 8), which represents a known compound previously characterized in the literature [4].

Recent advances in engineered cytochrome P450 systems have demonstrated exceptional selectivity and conversion rates. CYP109B1 exhibits remarkable efficiency in steroid hydroxylation, achieving greater than 99% conversion with 73% selectivity for the 15β position when coupled with appropriate electron transfer systems [6]. The optimal electron transfer partners have been identified as ferredoxin reductase (Fdr0978) and ferredoxin (Fdx1499) from Synechococcus elongatus, which enable efficient electron delivery from NADPH to the P450 enzyme [6].

CYP105D7 represents another valuable biocatalyst for steroid modification, demonstrating substrate promiscuity and broad hydroxylation capabilities [7]. This enzyme catalyzes hydroxylation at both A-ring (C-2β) and D-ring (C-16β) positions, with product ratios that can be modulated through protein engineering approaches [7]. Engineering studies have shown that mutations such as R70A can significantly alter regioselectivity, shifting the product distribution from 67:33:0 (2β:16β:other) in the wild-type enzyme to 30:60:10 in the mutant [7].

The biotransformation processes typically employ standardized fermentation protocols utilizing culture media containing glucose, peptone, yeast extract, and other essential nutrients. The optimal incubation conditions involve temperatures of 22°C with continuous agitation for periods ranging from 12 to 14 days [4]. Substrate concentrations are carefully controlled to avoid toxicity while maximizing conversion efficiency.

Optimization of Yield and Purity in Laboratory-Scale Production

Laboratory-scale optimization of mibolerone production focuses on maximizing both yield and purity through systematic improvement of reaction conditions, purification methodologies, and analytical techniques. The optimization process involves multiple interconnected factors including substrate preparation, reaction parameters, work-up procedures, and final purification steps [5].

Substrate Preparation and Reaction Optimization

The initial substrate preparation involves careful dissolution of mibolerone in appropriate solvents, typically methanol at concentrations optimized for the specific transformation system. For microbial biotransformation, substrate solutions are prepared at 600 mg dissolved in 20 mL methanol and distributed equally among culture flasks (0.5 mL per flask) [4]. This distribution strategy ensures uniform substrate availability while avoiding inhibitory concentrations that could compromise microbial growth or enzyme activity.

Temperature optimization studies have demonstrated that maintaining cultures at 22°C provides optimal balance between microbial activity and product stability [4]. Extended incubation periods of 12 days have been identified as optimal for maximizing product formation while minimizing substrate degradation. The use of rotatory shaking at controlled speeds enhances mass transfer and maintains uniform culture conditions throughout the biotransformation process [4].

Advanced Purification Methodologies

The purification of mibolerone and its metabolites employs a multi-step approach beginning with crude extraction and progressing through increasingly selective separation techniques. Initial extraction involves liquid-liquid partition using dichloromethane (CH₂Cl₂) to separate organic compounds from the aqueous culture medium. This process typically involves three successive extractions with 24 L total volume of dichloromethane, followed by moisture removal using anhydrous sodium sulfate [4].

Silica gel column chromatography represents the primary purification method, utilizing a systematic gradient elution system. The mobile phase consists of hexanes-acetone mixtures with acetone concentration increased from 5% to 100% in a stepwise manner. Each concentration is maintained for 500 mL of eluent, allowing for comprehensive separation of compounds with different polarities [4]. Fractions are monitored using thin-layer chromatography (TLC) with ceric sulfate reagent for visualization [4].

High-performance liquid chromatography (HPLC) purification employs reverse-phase recycling systems equipped with specialized columns such as YMC L-80 (4-5 μm particle size, 20-50 mm internal diameter) [4]. The mobile phase typically consists of methanol:water (70:30 v/v) with retention times ranging from 21 to 26 minutes for different metabolites [4]. This methodology achieves purities exceeding 95% for most metabolites while maintaining acceptable recovery rates [4].

Analytical Quality Control

Comprehensive analytical characterization ensures product identity and purity through multiple complementary techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with ¹H-NMR (400-600 MHz) and ¹³C-NMR (100-150 MHz) spectra recorded in deuterated solvents such as CD₃OD or DMSO-d₆ [4]. Two-dimensional NMR techniques including COSY, HMBC, and NOESY experiments enable complete structural elucidation and stereochemical assignments [4].

Mass spectrometry analysis employs both electron impact (EI) and high-resolution electrospray ionization (HRESI) methods to confirm molecular formulas and fragmentation patterns. High-resolution mass spectrometry achieves accuracy within 2-3 ppm of calculated values, providing definitive molecular formula confirmation [4]. For example, metabolite 2 shows HREI-MS m/z: 318.2192 [M⁺] (molecular formula C₂₀H₃₀O₃, calculated 318.2195) [4].

Single-crystal X-ray diffraction analysis provides the highest level of structural confirmation, with data collection performed on advanced diffractometers equipped with CuKα radiation sources [4]. Crystal structures are solved using SHELXTL software packages and deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access [4]. These analyses confirm absolute stereochemistry and provide detailed bond lengths and angles within normal ranges [4].

Yield Enhancement Strategies

Several strategies have been developed to enhance production yields while maintaining product quality. The implementation of repeated batch fermentation systems has demonstrated significant improvements in overall productivity, with some processes achieving up to 80% higher yields through optimized fermentation engineering [3]. These systems address major limitations including substrate toxicity, product inhibition, and metabolic burden on the producing organisms [3].

Metabolic engineering approaches focus on modifying the host organism's metabolic pathways to improve substrate utilization and product formation. Examples include overexpression of NADH:flavin oxidoreductase and NADH oxidase systems to maintain proper redox balance during steroid biotransformation [3]. These modifications have resulted in yield improvements of up to 80% for certain steroid products [3].

The development of continuous extraction systems enables real-time product removal, reducing inhibitory effects and improving overall process efficiency. Two-liquid phase extraction systems utilizing microchannel devices have achieved very efficient steroid extraction within seconds, significantly improving process throughput [8].

Purity Optimization

Achieving high purity levels requires careful attention to both process design and analytical monitoring. The implementation of automated two-dimensional HPLC purification systems has enabled the achievement of purities exceeding 99% for steroid compounds while reducing analysis time to 36 minutes per sample [9]. These systems provide superior sample purity compared to traditional one-dimensional methods while simultaneously increasing sample throughput [9].

Quality control protocols incorporate multiple analytical techniques to ensure consistent product quality. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) provides sensitive and selective analysis of steroid compounds with detection limits in the picogram range [10]. This methodology is particularly valuable for monitoring trace impurities and ensuring compliance with pharmaceutical quality standards [10].

The combination of these optimization strategies has enabled laboratory-scale production of mibolerone with yields ranging from 15.2% to 30% and purities exceeding 99%, meeting the stringent requirements for pharmaceutical applications [11]. These achievements represent significant advances in both synthetic methodology and analytical capability, providing the foundation for future scale-up and commercial development [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Other CAS

Wikipedia

TRIMU_5

Use Classification

Dates

2: Siddiqui M, Ahmad MS, Wahab AT, Yousuf S, Fatima N, Naveed Shaikh N, Rahman AU, Choudhary MI. Biotransformation of a potent anabolic steroid, mibolerone, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites. PLoS One. 2017 Feb 24;12(2):e0171476. doi: 10.1371/journal.pone.0171476. eCollection 2017. PubMed PMID: 28234904; PubMed Central PMCID: PMC5325191.

3: Lee MS, Lee SO, Kim SH, Lee EO, Lee HJ. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells. Int J Mol Sci. 2016 Jul 7;17(7). pii: E1066. doi: 10.3390/ijms17071066. PubMed PMID: 27399684; PubMed Central PMCID: PMC4964442.

4: Casaburi I, Cesario MG, Donà A, Rizza P, Aquila S, Avena P, Lanzino M, Pellegrino M, Vivacqua A, Tucci P, Morelli C, Andò S, Sisci D. Androgens downregulate miR-21 expression in breast cancer cells underlining the protective role of androgen receptor. Oncotarget. 2016 Mar 15;7(11):12651-61. doi: 10.18632/oncotarget.7207. PubMed PMID: 26862856; PubMed Central PMCID: PMC4914311.

5: Pesaresi M, Soon-Shiong R, French L, Kaplan DR, Miller FD, Paus T. Axon diameter and axonal transport: In vivo and in vitro effects of androgens. Neuroimage. 2015 Jul 15;115:191-201. doi: 10.1016/j.neuroimage.2015.04.048. Epub 2015 May 6. PubMed PMID: 25956809; PubMed Central PMCID: PMC4461529.

6: Segal CV, Koufaris C, Powell C, Gooderham NJ. Effects of treatment with androgen receptor ligands on microRNA expression of prostate cancer cells. Toxicology. 2015 Jul 3;333:45-52. doi: 10.1016/j.tox.2015.04.002. Epub 2015 Apr 3. PubMed PMID: 25846647.

7: Brooke GN, Gamble SC, Hough MA, Begum S, Dart DA, Odontiadis M, Powell SM, Fioretti FM, Bryan RA, Waxman J, Wait R, Bevan CL. Antiandrogens act as selective androgen receptor modulators at the proteome level in prostate cancer cells. Mol Cell Proteomics. 2015 May;14(5):1201-16. doi: 10.1074/mcp.M113.036764. Epub 2015 Feb 18. PubMed PMID: 25693800; PubMed Central PMCID: PMC4424393.

8: Gang X, Wang G, Huang H. Androgens regulate SMAD ubiquitination regulatory factor-1 expression and prostate cancer cell invasion. Prostate. 2015 May;75(6):561-72. doi: 10.1002/pros.22935. Epub 2015 Jan 28. PubMed PMID: 25631036; PubMed Central PMCID: PMC4593471.

9: Zaman N, Giannopoulos PN, Chowdhury S, Bonneil E, Thibault P, Wang E, Trifiro M, Paliouras M. Proteomic-coupled-network analysis of T877A-androgen receptor interactomes can predict clinical prostate cancer outcomes between White (non-Hispanic) and African-American groups. PLoS One. 2014 Nov 19;9(11):e113190. doi: 10.1371/journal.pone.0113190. eCollection 2014. PubMed PMID: 25409505; PubMed Central PMCID: PMC4237393.

10: Rizza P, Barone I, Zito D, Giordano F, Lanzino M, De Amicis F, Mauro L, Sisci D, Catalano S, Dahlman Wright K, Gustafsson JA, Andò S. Estrogen receptor beta as a novel target of androgen receptor action in breast cancer cell lines. Breast Cancer Res. 2014 Feb 19;16(1):R21. doi: 10.1186/bcr3619. PubMed PMID: 24552459; PubMed Central PMCID: PMC3978907.

11: Lanzino M, Maris P, Sirianni R, Barone I, Casaburi I, Chimento A, Giordano C, Morelli C, Sisci D, Rizza P, Bonofiglio D, Catalano S, Andò S. DAX-1, as an androgen-target gene, inhibits aromatase expression: a novel mechanism blocking estrogen-dependent breast cancer cell proliferation. Cell Death Dis. 2013 Jul 11;4:e724. doi: 10.1038/cddis.2013.235. PubMed PMID: 23846226; PubMed Central PMCID: PMC3730409.

12: Opoku-Acheampong AB, Nelsen MK, Unis D, Lindshield BL. The effect of finasteride and dutasteride on the growth of WPE1-NA22 prostate cancer xenografts in nude mice. PLoS One. 2012;7(1):e29068. doi: 10.1371/journal.pone.0029068. Epub 2012 Jan 5. PubMed PMID: 22242155; PubMed Central PMCID: PMC3252297.

13: Brooke GN, Culley RL, Dart DA, Mann DJ, Gaughan L, McCracken SR, Robson CN, Spencer-Dene B, Gamble SC, Powell SM, Wait R, Waxman J, Walker MM, Bevan CL. FUS/TLS is a novel mediator of androgen-dependent cell-cycle progression and prostate cancer growth. Cancer Res. 2011 Feb 1;71(3):914-24. doi: 10.1158/0008-5472.CAN-10-0874. Epub 2010 Dec 17. PubMed PMID: 21169411.

14: Bidosee M, Karry R, Weiss-Messer E, Barkey RJ. Growth hormone affects gene expression and proliferation in human prostate cancer cells. Int J Androl. 2011 Apr;34(2):124-37. doi: 10.1111/j.1365-2605.2010.01064.x. PubMed PMID: 20546049.

15: Anastassiadis K, Rostovskaya M, Lubitz S, Weidlich S, Stewart AF. Precise conditional immortalization of mouse cells using tetracycline-regulated SV40 large T-antigen. Genesis. 2010 Apr;48(4):220-32. doi: 10.1002/dvg.20605. PubMed PMID: 20146354.

16: Bidosee M, Karry R, Weiss-Messer E, Barkey RJ. Regulation of growth hormone receptors in human prostate cancer cell lines. Mol Cell Endocrinol. 2009 Oct 15;309(1-2):82-92. doi: 10.1016/j.mce.2009.06.004. Epub 2009 Jun 18. PubMed PMID: 19540305.

17: Cabeza M, Zambrano A, Heuze I, Carrizales E, Palacios A, Segura T, Valencia N, Bratoeff E. Novel C-6 substituted and unsubstituted pregnane derivatives as 5alpha-reductase inhibitors and their effect on hamster flank organs diameter size. Steroids. 2009 Oct;74(10-11):793-802. doi: 10.1016/j.steroids.2009.04.009. Epub 2009 May 4. PubMed PMID: 19406144.

18: Bratoeff E, Segura T, Recillas S, Carrizales E, Palacios A, Heuze I, Cabeza M. Aromatic esters of progesterone as 5alpha-reductase and prostate growth inhibitors. J Enzyme Inhib Med Chem. 2009 Jun;24(3):655-62. doi: 10.1080/14756360802323720. PubMed PMID: 18825535.

19: Bratoeff E, Cabeza M, Pérez-Ornelas V, Recillas S, Heuze I. In vivo and in vitro effect of novel 4,16-pregnadiene-6,20-dione derivatives, as 5alpha-reductase inhibitors. J Steroid Biochem Mol Biol. 2008 Sep;111(3-5):275-81. doi: 10.1016/j.jsbmb.2008.06.014. Epub 2008 Jul 3. PubMed PMID: 18644453.

20: Cabeza M, Bratoeff E, Gómez G, Heuze I, Rojas A, Ochoa M, Palomino MA, Revilla C. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. J Steroid Biochem Mol Biol. 2008 Sep;111(3-5):232-9. doi: 10.1016/j.jsbmb.2008.06.011. Epub 2008 Jun 25. PubMed PMID: 18625316.